Pyrazolopyridazine 1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

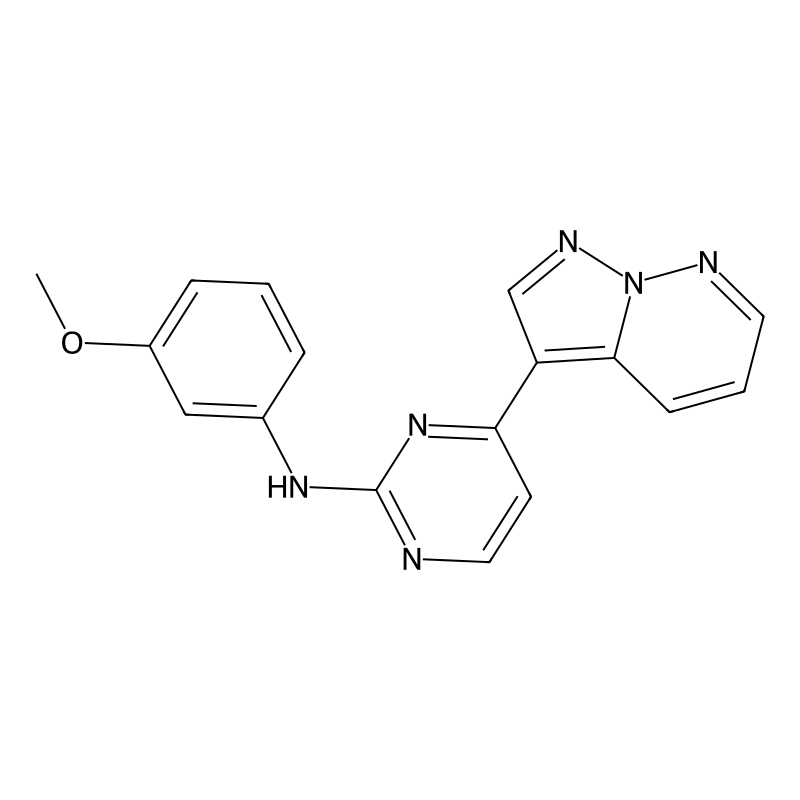

Pyrazolopyridazine 1 is a nitrogen-containing heterocyclic compound characterized by a fused pyrazole and pyridazine ring system. This compound exhibits a unique structural framework, making it a subject of interest in various fields of chemistry, particularly medicinal chemistry and materials science. The molecular formula for pyrazolopyridazine 1 is typically represented as C₇H₆N₄, indicating the presence of seven carbon atoms, six hydrogen atoms, and four nitrogen atoms. Its structure is significant for its potential biological activities and applications in drug development.

- Nucleophilic Substitution: The nitrogen atoms in the ring can act as nucleophiles, allowing for substitutions that modify the compound's properties.

- Cyclization Reactions: Pyrazolopyridazine can participate in cyclization reactions to form more complex structures.

- Condensation Reactions: This compound can react with aldehydes or ketones to form imines or related derivatives.

For instance, reactions involving pyrazolopyridazine derivatives with hydrazine hydrate yield pyrazolo[3,4-c]pyridazines through Michael addition pathways, indicating the compound's versatility in forming more complex nitrogenous heterocycles .

Pyrazolopyridazine 1 exhibits notable biological activities, making it a candidate for pharmaceutical applications. Research has indicated that derivatives of this compound possess:

- Anticancer Properties: Certain derivatives have shown efficacy against various cancer cell lines, including inhibition of cyclin-dependent kinases .

- Antimicrobial Activity: Some studies report that pyrazolopyridazine derivatives exhibit antibacterial and antiviral properties .

- Anti-inflammatory Effects: Compounds derived from this structure may modulate inflammatory responses, contributing to their therapeutic potential.

The biological activity is often linked to the compound's ability to interact with specific biological targets, such as enzymes involved in cell cycle regulation.

The synthesis of pyrazolopyridazine 1 can be achieved through several methods:

- One-Pot Multi-Component Reactions: This method involves combining arylglyoxals with hydrazine derivatives and cyclic 1,3-dicarbonyl compounds under optimized conditions to yield pyrazolopyridazine derivatives efficiently .

- Cyclization of Hydrazones: Hydrazones derived from aldehydes can be cyclized to form pyrazolopyridazines under acidic or basic conditions.

- Condensation Reactions: The reaction of hydrazines with pyridazines or related compounds leads to the formation of pyrazolopyridazines through condensation mechanisms.

These synthetic routes are advantageous due to their simplicity and ability to produce diverse derivatives with varying biological activities.

Pyrazolopyridazine 1 has several applications across different fields:

- Pharmaceuticals: Due to its biological activity, it is being explored as a scaffold for developing new drugs targeting cancer and infectious diseases.

- Material Science: Its unique structure allows it to be used in synthesizing novel materials with specific electronic or optical properties.

- Agricultural Chemicals: Some derivatives are being investigated for their potential use as agrochemicals due to their antimicrobial properties.

Studies on the interactions of pyrazolopyridazine 1 with various biological targets have revealed insights into its mechanism of action:

- Enzyme Inhibition: Interaction studies have shown that certain derivatives inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation .

- Binding Affinity: Research indicates that these compounds bind effectively to target proteins, influencing their activity and potentially leading to therapeutic effects.

These interaction studies are essential for understanding how modifications to the pyrazolopyridazine structure can enhance biological activity.

Pyrazolopyridazine 1 shares structural similarities with several other nitrogen-containing heterocycles. Here are some comparable compounds:

The uniqueness of pyrazolopyridazine lies in its specific arrangement of nitrogen atoms within the fused ring system, which influences its reactivity and biological interactions differently compared to these similar compounds.

The pyrazolopyridazine scaffold, characterized by a fused pyrazole and pyridazine ring system, requires precise synthetic strategies to ensure proper ring closure and substituent placement. Recent advances have leveraged cyclocondensation reactions between hydrazine derivatives and appropriately substituted pyridazine precursors. For instance, the reaction of 3-aminopyridazine-4-carbonitriles with hydrazine hydrate under acidic conditions yields the pyrazolopyridazine core via intramolecular cyclization. This method parallels approaches used in pyrazolopyrimidine synthesis, where adjacent amino and cyano groups facilitate ring closure.

A notable innovation involves multi-component reactions (MCRs) employing malononitrile as a building block. When combined with hydrazine derivatives and carbonyl-containing pyridazine intermediates, MCRs enable single-step formation of the bicyclic system with high atom economy. For example, reacting 4-formylpyridazine with hydrazine and malononitrile in ethanol under reflux produces 6-aminopyrazolopyridazine derivatives in yields exceeding 70%.

Table 1: Representative Pyrazolopyridazine Synthesis Routes

Pharmacophore Modeling of Pyrazolopyridazine-Based Inhibitors

Pharmacophore modeling represents a fundamental approach in understanding the essential molecular features required for pyrazolopyridazine derivatives to interact with their biological targets [1] [2]. The pharmacophore modeling investigations on pyrazole-derived compounds have established critical frameworks for structure-activity relationships. A comprehensive three-point pharmacophore model has been developed featuring two hydrophobic groups and one hydrogen bond acceptor as essential pharmacophoric features [1]. The pharmacophore hypothesis AHH.14 with regression coefficient 0.909 yields a 3D-QSAR model which demonstrates statistical significance as the best pharmacophore hypothesis [1] [2].

The PHASE protocol (pharmacophore alignment and scoring engine) has been successfully employed for pyrazole derivatives acting as antiproliferative agents [1]. This methodology enables the identification of structural features essential for optimum binding to target proteins, particularly when structural data of the desired receptor remains unavailable [1]. The pharmacophore model consisted of two hydrophobic groups and one hydrogen bond acceptor, exhibiting strong correlation between predicted and experimental activity of both test and training set molecules [1] [2].

External validation of the AHH.14 model demonstrated a squared predictive correlation coefficient of 0.875 between experimental and predicted activity values [1] [2]. The survival score of 3.647 and Pearson R value of 0.7871 further substantiate the model's predictive capability [2]. These pharmacophore models have proven suitable tools for designing new bioactive ligands with enhanced therapeutic potential [1] [2].

Quantum mechanical calculations using density functional theory have complemented pharmacophore modeling efforts, providing detailed insights into electronic structure and properties of pyrazole derivatives [3] [4]. The integration of molecular modeling, quantum mechanical calculations, and molecular dynamics simulations offers comprehensive understanding of pyrazolopyridazine behavior and interactions [4].

Electronic and Steric Effects of C-3/C-5 Substituents on Target Affinity

The electronic distribution within pyrazole scaffolds demonstrates that carbon-4 is electron rich, while carbon-3 and carbon-5 positions are electron deficient [5]. This fundamental electronic characteristic profoundly influences the substitution patterns and resulting biological activities. Electrophilic substitution reactions occur predominantly at the electron-rich carbon-4 position, while carbon-3 and carbon-5 positions favor nucleophilic attacks due to their electron-deficient nature [5].

The electronic nature of substituents at carbon-3 and carbon-5 positions significantly impacts tautomeric preferences and biological activity [6]. Electron-donating groups, including fluorine, chlorine, carboxamide, nitro, hydroxyl, amino, and methyl groups, demonstrate preference for the carbon-3 tautomer [6]. Conversely, electron-withdrawing groups such as borane, formyl, carboxyl, and aldehyde groups stabilize the carbon-5 tautomer [6]. This tautomeric behavior directly correlates with target affinity and selectivity profiles.

Structure-activity relationship analysis of pyrazole derivatives reveals that electronic contributions from substituents play crucial roles in determining biological potency [7]. The differential electronic effects of substituents create varying binding affinities with biological targets. For instance, compounds bearing halogen substituents (bromine, chlorine) and methyl groups in the para-position demonstrate increased potency against specific enzymatic targets [8] [9].

Steric effects complement electronic influences in determining target affinity. The positioning of substituents affects molecular conformations and subsequently impacts binding interactions with target proteins [6]. Bulkier groups demonstrate preferential occupation of carbon-3 positions, whether in mono- or disubstituted configurations, due to favorable steric arrangements [6]. The interplay between electronic and steric factors creates complex structure-activity landscapes that must be carefully optimized for desired therapeutic outcomes.

The electron-donating capacity of substituents correlates directly with tautomeric stability in gaseous phases [6]. Strong electron-donating groups at carbon-4 promote tautomeric equilibrium, increasing the proportion of the 5-tautomer [6]. These electronic redistributions alter molecular recognition patterns and subsequently affect target binding affinities.

Impact of N-1 Alkylation on Metabolic Stability and Oral Bioavailability

N-1 alkylation of pyrazole derivatives significantly influences metabolic stability and pharmacokinetic properties [10] [11] [12]. The regioselective N-1 alkylation has been achieved through catalyst-free Michael reactions with excellent regioselectivity (N1/N2 > 99.9:1) and high yields exceeding 90% [10] [11]. This methodology enables the synthesis of di-, tri-, and tetra-substituted pyrazoles bearing versatile functional groups including bromo, ester, nitro, and nitrile moieties [10] [11].

The metabolic fate of pyrazole compounds involves complex pathways including hydroxylation and conjugation reactions [13]. Seven metabolites have been structurally identified, including hydroxylated and conjugated derivatives of the parent pyrazole structure [13]. Two metabolites demonstrate conjugation with pentose sugars, suggesting participation in purine and pyrimidine salvage pathways through pyrazole riboside formation [13]. These metabolic transformations directly impact bioavailability and therapeutic efficacy.

N-1 alkylation patterns influence oral bioavailability through multiple mechanisms. The methylamine substitution to pyrazole rings dramatically enhances total plasma exposure, with area under the curve values increasing from 23.8 to 72.9 hours·μM and maximum concentrations rising from 1.15 to 6.0 μM [14] [15]. Oral bioavailability improvements from 36% to 92% demonstrate the profound impact of strategic N-1 modifications [14] [15].

The metabolic stability of pyrazole derivatives varies significantly with N-1 substitution patterns [16] [17]. Pyrazole rings demonstrate stability toward oxidative cleavage but remain susceptible to oxidation, particularly by cytochrome P450 2E1 in humans [17]. The incorporation of N-1 alkyl groups provides protection against certain metabolic pathways while potentially creating new sites for biotransformation [17].

Clearance mechanisms for N-1 alkylated pyrazoles involve both oxidative metabolism and conjugation reactions [14] [15]. The plasma clearance values demonstrate substantial improvements with specific N-1 modifications, decreasing from 5.2 to 1.2 L/(kg·h) with appropriate structural optimizations [14] [15]. These pharmacokinetic enhancements translate directly to improved therapeutic indices and dosing convenience.

The establishment of in vitro-in vivo correlations for pyrazole series enables rapid triaging and prioritization of new molecules for in vivo testing [14] [15]. The correlation between microsomal stability models, solubility parameters, and in vivo bioavailability provides predictive frameworks for optimizing N-1 alkylation strategies [14] [15].

Comparative SAR Analysis With Pyrazolopyridine Congeners

Comparative structure-activity relationship analysis between pyrazolopyridazine and pyrazolopyridine congeners reveals distinct activity profiles and selectivity patterns [18] [19] [20]. Pyrazolopyridine scaffolds have demonstrated superior potency in certain biological assays, with pyrazolo[3,4-b]pyridine derivatives showing better activity compared to indazole counterparts [18]. The systematic replacement of pyrazolopyridazine heads with pyrazolopyridine alternatives consistently results in decreased potency across multiple target classes [19].

The binding affinity differences between these congeners reflect structural variations in their interaction with biological targets. The replacement of pyrazolopyridazine scaffolds with pyrazolopyridine heads causes 2-fold to 15-fold decreases in activity against specific enzymatic targets [19]. These potency differences highlight the importance of nitrogen positioning within the bicyclic framework for optimal target recognition [19].

Kinase inhibition profiles demonstrate differential selectivity patterns between pyrazolopyridazine and pyrazolopyridine derivatives [20] [21]. Pyrazolopyridazine inhibitors of p38α mitogen-activated protein kinase exhibit IC50 values in single-digit nanomolar ranges in human whole blood assays [20] [21]. The highly selective inhibitor 2m demonstrates exceptional selectivity for p38α/β over a panel of 402 other kinases, with effective dose values of approximately 0.08 mg/kg in vivo [20] [21].

The pharmacokinetic properties of these congener series reveal important differences in metabolic stability and oral bioavailability [18] [20]. While pyrazolopyridazine derivatives often require optimization for improved ADME properties, pyrazolopyridine scaffolds frequently demonstrate more favorable inherent pharmacokinetic profiles [18]. The incorporation of specific substituents can overcome these limitations, leading to potent and orally bioavailable inhibitors in both series [20].

Molecular recognition patterns differ significantly between pyrazolopyridazine and pyrazolopyridine frameworks due to their distinct hydrogen bonding capabilities and spatial arrangements [22] [23]. The ATP binding site interactions vary between these congeners, with different scaffolds accessing distinct binding pockets within target proteins [22] [23] [24]. These binding mode differences translate to varying selectivity profiles and therapeutic indices.

The development trajectories for both scaffold types demonstrate their respective advantages in specific therapeutic applications [18] [25]. Pyrazolopyridine has emerged as an efficient pharmacophore in recent drug design and development, particularly for anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications [25]. The synergistic effects of pyrazole and pyridine moieties within single frameworks provide unique opportunities for therapeutic intervention [25].